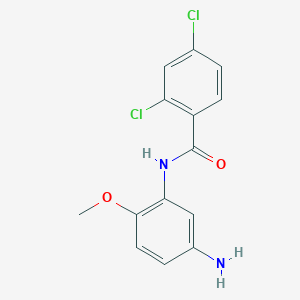![molecular formula C11H10N2O5 B413701 7'-METHYL-5'-NITRO-1',2'-DIHYDROSPIRO[1,3-DIOXOLANE-2,3'-INDOL]-2'-ONE](/img/structure/B413701.png)
7'-METHYL-5'-NITRO-1',2'-DIHYDROSPIRO[1,3-DIOXOLANE-2,3'-INDOL]-2'-ONE
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7’-methyl-5’-nitrospiro[1,3-dioxolane-2,3’-indol]-2’(1’H)-one is a complex organic compound characterized by its unique spiro structure, which involves a dioxolane ring fused to an indole moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 7’-methyl-5’-nitrospiro[1,3-dioxolane-2,3’-indol]-2’(1’H)-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the nitration of an indole derivative, followed by the formation of the spirocyclic dioxolane ring. The reaction conditions often require the use of strong acids, such as sulfuric acid, and controlled temperatures to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to increase yield and reduce costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, the purification process may involve techniques such as recrystallization or chromatography to ensure high purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
7’-methyl-5’-nitrospiro[1,3-dioxolane-2,3’-indol]-2’(1’H)-one can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The methyl and nitro groups can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate or chromium trioxide.
Reduction: Reagents such as hydrogen gas with a palladium catalyst or lithium aluminum hydride can be used.
Substitution: Various halogenating agents or nucleophiles can be employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group typically yields an amino derivative, while substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives.
Applications De Recherche Scientifique
7’-methyl-5’-nitrospiro[1,3-dioxolane-2,3’-indol]-2’(1’H)-one has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies related to enzyme inhibition and receptor binding.
Industry: It may be used in the production of advanced materials with unique properties.
Mécanisme D'action
The mechanism of action of 7’-methyl-5’-nitrospiro[1,3-dioxolane-2,3’-indol]-2’(1’H)-one involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the indole moiety may interact with biological receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
5-nitroindole: Shares the nitroindole core but lacks the spirocyclic dioxolane ring.
7-methylindole: Similar methyl substitution but without the nitro group and spiro structure.
Spiroindoline derivatives: Compounds with similar spirocyclic structures but different functional groups.
Uniqueness
7’-methyl-5’-nitrospiro[1,3-dioxolane-2,3’-indol]-2’(1’H)-one is unique due to its combination of a nitro group, a methyl group, and a spirocyclic dioxolane ring. This unique structure imparts specific chemical and biological properties that distinguish it from other related compounds.
Propriétés
Formule moléculaire |
C11H10N2O5 |
|---|---|
Poids moléculaire |
250.21g/mol |
Nom IUPAC |
7'-methyl-5'-nitrospiro[1,3-dioxolane-2,3'-1H-indole]-2'-one |
InChI |
InChI=1S/C11H10N2O5/c1-6-4-7(13(15)16)5-8-9(6)12-10(14)11(8)17-2-3-18-11/h4-5H,2-3H2,1H3,(H,12,14) |
Clé InChI |
IOHLEXKNRQQQQK-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC2=C1NC(=O)C23OCCO3)[N+](=O)[O-] |
SMILES canonique |
CC1=CC(=CC2=C1NC(=O)C23OCCO3)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![1,7-dibenzyl-3-methyl-8-[(2-oxo-2-phenylethyl)sulfanyl]-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B413625.png)
![7-allyl-8-[(3-chloro-2-butenyl)sulfanyl]-3-methyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B413626.png)
![2-chloro-N-[4-(2-oxo-2H-chromen-3-yl)phenyl]benzamide](/img/structure/B413627.png)
![2-Bromo-6-{[(5-sec-butyl-2-hydroxyphenyl)imino]methyl}-4-nitrophenol](/img/structure/B413628.png)
![3-Allyl-1-methyl-6,7-dihydro-1H-thiazolo[2,3-f]purine-2,4-dione](/img/structure/B413630.png)
![N-{3-[(2-hydroxy-3-methoxybenzylidene)amino]phenyl}-2-furamide](/img/structure/B413631.png)
![N-{4-[(5-bromo-2-hydroxybenzylidene)amino]phenyl}-3-methylbenzamide](/img/structure/B413634.png)
![N-[3-({3-bromo-2-hydroxy-5-nitrobenzylidene}amino)phenyl]-4-fluorobenzamide](/img/structure/B413635.png)
![4-Bromo-2-({[2-(2-fluorophenyl)-1,3-benzoxazol-5-yl]imino}methyl)-6-methoxyphenol](/img/structure/B413639.png)
![3-({[4-(1,3-Benzoxazol-2-yl)-2-methylphenyl]imino}methyl)-1-hydroxy-2-methylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B413640.png)
